Comprehensive Technical Guide on 4-Phenyl-2-vinylthiazole: Structural Properties, Synthesis, and Synthetic Utility
Comprehensive Technical Guide on 4-Phenyl-2-vinylthiazole: Structural Properties, Synthesis, and Synthetic Utility
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper
Executive Summary
As an application scientist specializing in heterocyclic chemistry and drug discovery, I frequently evaluate building blocks that offer both structural stability and orthogonal reactivity. 4-Phenyl-2-vinylthiazole (CAS: 874509-05-4) is a highly versatile, bifunctional scaffold. The thiazole core provides a robust, pharmacologically privileged motif frequently found in antiparasitic and anticancer agents, while the 2-vinyl substituent serves as an exceptional Michael acceptor for late-stage functionalization.
This whitepaper details the physicochemical properties, structural causality, and field-validated synthetic protocols for 4-phenyl-2-vinylthiazole, ensuring that your laboratory workflows are built on self-validating, reproducible methodologies.
Physicochemical and Structural Properties
Understanding the physical parameters of 4-phenyl-2-vinylthiazole is critical for proper storage and stoichiometric calculations. Because the vinyl group is prone to spontaneous radical polymerization, commercial and synthesized batches are typically stabilized with 4-tert-butylcatechol (TBC)[1].
Table 1: Quantitative Structural and Physical Data
| Property | Value |
| IUPAC Name | 4-Phenyl-2-vinyl-1,3-thiazole |
| CAS Number | 874509-05-4 |
| Molecular Formula | C₁₁H₉NS |
| Molecular Weight | 187.26 g/mol |
| Canonical SMILES | C=CC1=NC(C2=CC=CC=C2)=CS1 |
| Typical Purity | >98% (Stabilized with TBC) |
| Reactivity Profile | Electrophilic (Michael Acceptor) / Polymerizable |
Data aggregated from verified chemical databases[2],[3].
Structural and Mechanistic Insights: The Thiazole Core as an Electron Sink
To successfully deploy 4-phenyl-2-vinylthiazole in synthetic pathways, one must understand the causality behind its reactivity. Why is the vinyl group at the 2-position so reactive toward nucleophiles?
The nitrogen atom (N3) in the thiazole ring is sp² hybridized and highly electronegative. It exerts a strong inductive and mesomeric electron-withdrawing effect on the adjacent C2 position. This polarization extends to the conjugated vinyl group, significantly lowering its Lowest Unoccupied Molecular Orbital (LUMO) . Consequently, the terminal carbon of the vinyl group becomes highly electrophilic, making it a prime candidate for conjugate additions (Michael additions) without the need for harsh transition-metal catalysis.
Fig 1: Acid-catalyzed Michael addition mechanism utilizing 4-phenyl-2-vinylthiazole.
Validated Synthesis Workflow: Suzuki-Miyaura Cross-Coupling
The most robust method for synthesizing 4-phenyl-2-vinylthiazole is the Suzuki-Miyaura cross-coupling of 2-bromo-4-phenylthiazole with a vinylboron species.
Expertise & Experience Insight: I strongly recommend using potassium vinyltrifluoroborate over standard vinylboronic acid. Boronic acids are prone to protodeboronation and anhydride formation (boroxines), which skews stoichiometry. Potassium trifluoroborates are air-stable, free-flowing powders that hydrolyze slowly in situ to the active boronic acid, ensuring a steady concentration of the transmetalating species and preventing catalyst degradation[4].
Step-by-Step Protocol
Reagents:
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2-Bromo-4-phenylthiazole (1.0 equiv, e.g., 300 mg, 1.25 mmol)
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Potassium vinyltrifluoroborate (2.0 equiv, 335 mg, 2.50 mmol)
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Pd(PPh₃)₄ (0.1 equiv, 144 mg, 0.125 mmol)
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Na₂CO₃ (2M aqueous solution, 10.0 equiv, 6.20 mL)
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Solvent: Toluene / Ethanol (1:1 v/v, 14.0 mL total)
Methodology:
-
System Degassing (Critical): In a Schlenk flask, combine Toluene (7.0 mL) and Ethanol (7.0 mL). Purge the solvent mixture with argon for 15 minutes. Causality: Pd(0) is highly sensitive to oxidation; removing dissolved O₂ prevents the formation of inactive Pd(II) black.
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Reagent Solubilization: Add 2-bromo-4-phenylthiazole to the toluene phase. Add potassium vinyltrifluoroborate to the ethanol phase. Causality: The biphasic solvent system ensures the organic electrophile and the inorganic borate salt are both fully solubilized.
-
Catalyst & Base Addition: Inject the 2M aqueous Na₂CO₃ solution, followed quickly by the Pd(PPh₃)₄ catalyst under a positive stream of argon.
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Reflux: Heat the vigorously stirred mixture to 85–90 °C for 12–16 hours. Monitor the consumption of the bromide via TLC or LC-MS.
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Workup & Purification: Cool to room temperature. Dilute with ethyl acetate (20 mL) and partition with water. Extract the aqueous layer twice with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure product.
Fig 2: Suzuki-Miyaura cross-coupling synthesis of 4-phenyl-2-vinylthiazole.
Applications in Advanced Synthesis: Michael Additions
4-Phenyl-2-vinylthiazole is extensively utilized in the synthesis of complex aza-heterocycles and drug candidates, including 4[4]. One of the most powerful applications is its use as a Michael acceptor for amino acid esters, enabling the rapid construction of chiral, drug-like libraries.
Protocol: Conjugate Addition with Amino Acid Esters
The following protocol is adapted from validated 5[5].
Reagents:
-
4-Phenyl-2-vinylthiazole (1.0 equiv, 66 mg, 0.35 mmol)
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L-Valine methyl ester hydrochloride (1.2 equiv, 70 mg, 0.42 mmol)
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Glacial acetic acid (1.0 equiv, 20 μL, 0.35 mmol)
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Acetonitrile (1.5 mL)
Methodology:
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Activation: In a sealed reaction vial, dissolve L-Valine methyl ester hydrochloride and 4-phenyl-2-vinylthiazole in acetonitrile.
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Acid Catalysis: Add glacial acetic acid. Causality: The acetic acid serves a dual purpose. It helps liberate the free amine from the hydrochloride salt in equilibrium, while simultaneously protonating the thiazole nitrogen. This protonation dramatically lowers the LUMO of the vinyl group, accelerating the nucleophilic attack.
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Thermal Incubation: Stir the mixture at 65 °C for 40 hours. The unhindered nature of the vinyl group allows the reaction to proceed smoothly under these moderate thermal conditions.
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Quench and Extraction: Cool the reaction to room temperature. Dilute with dichloromethane (5 mL) and quench by adding saturated aqueous sodium bicarbonate (2 mL). Stir for 10 minutes to neutralize the acetic acid.
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Isolation: Separate the organic layer, extract the aqueous layer once more with DCM, dry the combined organics over Na₂SO₄, and concentrate. The resulting N-alkylated amino acid derivative can be purified via standard chromatography.
References
-
AIR Unimi (Università degli Studi di Milano) . Design and synthesis of novel enzyme inhibitors as antiproliferative compounds with antiprozoal and anticancer activity. Contains specific synthetic protocols for 4-phenyl-2-vinylthiazole and its application in DNDi-2035811 synthesis. 4
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The Journal of Organic Chemistry - ACS Publications . Michael Additions Involving Amino Acid Esters with Alkenyl N-Heterocycles. Details the conjugate addition of L-Valine methyl ester to 4-phenyl-2-vinylthiazole. 5
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BLD Pharm . 874509-05-4 | 4-Phenyl-2-vinylthiazole Chemical Properties. Provides authoritative physical data, SMILES, and molecular weight parameters. 6
-
Bidepharm . CAS:874509-05-4, 4-Phenyl-2-vinylthiazole. Confirms purity standards and stabilization requirements (TBC) for commercial viability. 1
Sources
- 1. CAS:874509-05-4, 4-Phenyl-2-vinylthiazole-毕得医药 [bidepharm.com]
- 2. 874509-05-4|4-Phenyl-2-vinylthiazole|BLD Pharm [bldpharm.com]
- 3. CAS:874509-05-4, 4-Phenyl-2-vinylthiazole-毕得医药 [bidepharm.com]
- 4. air.unimi.it [air.unimi.it]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 874509-05-4|4-Phenyl-2-vinylthiazole|BLD Pharm [bldpharm.com]
